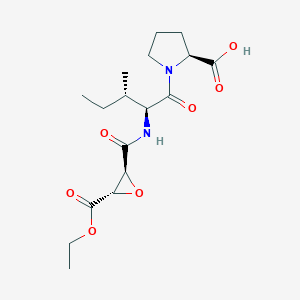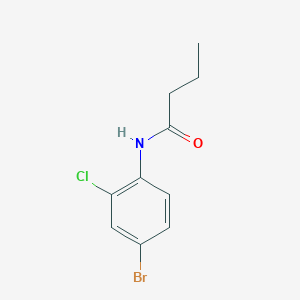
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene, also known as TMDP, is a chemical compound that is widely used in scientific research. It is a highly reactive reagent that is commonly used in organic synthesis and is known for its ability to selectively protect aldehydes and ketones. In
Mecanismo De Acción
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is a highly reactive reagent due to the presence of multiple silicon atoms in its structure. It reacts with aldehydes and ketones to form silyl enol ethers, which are stable intermediates that can undergo a variety of reactions. The reaction proceeds through the formation of an intermediate carbocation, which is stabilized by the electron-withdrawing effect of the silicon atoms.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic reagent and is commonly used in organic synthesis without significant safety concerns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is its high reactivity and selectivity, which allows for selective protection of aldehydes and ketones. It is also a relatively inexpensive reagent and is widely available. However, this compound is highly reactive and must be handled with care to avoid unwanted reactions. Additionally, the synthesis of this compound can be challenging and requires the use of hazardous reagents.
Direcciones Futuras
There are many potential future directions for research involving 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, there is potential for the use of this compound in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, this compound is a highly reactive reagent with a wide range of scientific research applications. Its ability to selectively protect aldehydes and ketones makes it a valuable tool in organic synthesis. While there are some limitations to its use, this compound has many advantages and potential future directions for research. Further investigation into the synthesis and applications of this compound will undoubtedly lead to new discoveries and advancements in the field of chemistry.
Métodos De Síntesis
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene involves the reaction of 1,3-pentadiene with trimethylsilyl chloride and dimethylchlorosilane in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of this compound. The purity of the final product can be improved through the use of column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene has a wide range of scientific research applications, primarily in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, allowing for selective reactions to occur at other functional groups. This compound can also be used as a reagent for the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
Propiedades
Número CAS |
136935-50-7 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O2 |
Peso molecular |
242.55 g/mol |
Nombre IUPAC |
dimethyl-pentyl-(3-trimethylsilylprop-2-enyl)silane |
InChI |
InChI=1S/C13H30Si2/c1-7-8-9-12-15(5,6)13-10-11-14(2,3)4/h10-11H,7-9,12-13H2,1-6H3 |
Clave InChI |
JFWKESWHFDOMBT-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
SMILES canónico |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
Sinónimos |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)


![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)